(3-Fluoro-4-(hydroxyméthyl)phényl)acide boronique

Vue d'ensemble

Description

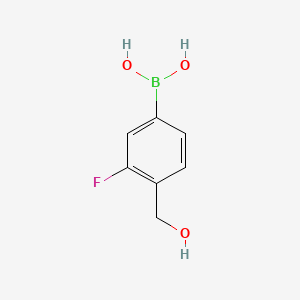

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is an organic compound with the molecular formula C7H8BFO3 and a molecular weight of 169.95 g/mol . It is a boronic acid derivative characterized by the presence of a fluorine atom at the third position and a hydroxymethyl group at the fourth position on the phenyl ring. This compound is a white solid that is soluble in water and exhibits weak acidic properties .

Applications De Recherche Scientifique

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

Mécanisme D'action

Target of Action

The primary target of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid participates in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids are generally stable and easy to handle , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid could be used to synthesize a variety of organic compounds .

Action Environment

The action of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , suggesting that it may be stable under a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid involves the reaction of 3-fluorobenzyl alcohol with boronic acid reagents under basic conditions. The reaction typically proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-fluoro-4-carboxyphenylboronic acid.

Reduction: Formation of 3-fluoro-4-(hydroxymethyl)phenylboronic acid.

Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-Fluorophenylboronic acid: Similar structure but lacks the hydroxymethyl group.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluorine atom.

3-Fluorophenylboronic acid: Similar structure but lacks the hydroxymethyl group

Uniqueness: (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly due to its unique structural features that enable various biological activities. This compound has garnered attention for its applications in drug development, especially in targeting specific enzymes and pathways associated with diseases such as cancer and bacterial infections.

Chemical Structure and Properties

The molecular formula of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is CHBFO, featuring a phenyl ring substituted with a hydroxymethyl group and a fluorine atom. The presence of the boronic acid functional group allows for reversible covalent interactions with diols, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight | 171.95 g/mol |

| IUPAC Name | (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid |

| Solubility | Soluble in polar organic solvents |

The biological activity of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid primarily involves its ability to interact with specific enzymes through reversible covalent bonding. This interaction can inhibit enzyme activity, making it a candidate for therapeutic applications, particularly in oncology and antibacterial treatments.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site.

- Antimicrobial Activity : Research indicates that phenylboronic acids can combat antibiotic-resistant bacteria by disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Recent studies have demonstrated the potential of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including:

- Breast Cancer : Inhibition of cell proliferation was observed in MCF-7 cells.

- Lung Cancer : A significant reduction in viability was noted in A549 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| A549 | 6.2 | Cell cycle arrest |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against resistant strains of bacteria, showing effectiveness against:

- Klebsiella pneumoniae

- Escherichia coli

Studies indicate that (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid disrupts bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 16 |

Case Studies

- Study on Enzyme Inhibition : A study published in MDPI explored the inhibition of β-lactamase enzymes by phenylboronic acids, including derivatives like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. The results indicated a significant reduction in enzyme activity, suggesting potential use as an adjuvant therapy in combination with β-lactam antibiotics .

- Antitumor Efficacy : Another investigation assessed the anticancer properties of this compound on human glioblastoma cell lines. The findings revealed that treatment with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid led to increased apoptosis markers and reduced tumor growth in xenograft models .

Propriétés

IUPAC Name |

[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGFMKDDCAZZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726921 | |

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082066-52-1 | |

| Record name | B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.